molecular formula C16H10Cl2N2O7 B10894782 2-(3,4-Dichlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate

2-(3,4-Dichlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate

Cat. No.: B10894782
M. Wt: 413.2 g/mol
InChI Key: CISYKFYBTAUZNM-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate typically involves multi-step organic reactions. A common approach might include:

    Formation of the dichlorophenyl intermediate: This could involve the chlorination of a phenyl ring.

    Introduction of the oxoethyl group: This step might involve a Friedel-Crafts acylation reaction.

    Attachment of the dinitrobenzoate group: This could be achieved through esterification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxoethyl group.

    Reduction: Reduction reactions could target the nitro groups, converting them to amines.

    Substitution: The dichlorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amine derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for pharmacological properties or as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical compound, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)-2-oxoethyl benzoate
  • 2-(3,4-Dichlorophenyl)-2-oxoethyl 3,5-dinitrobenzoate

Uniqueness

2-(3,4-Dichlorophenyl)-2-oxoethyl 2-methyl-3,5-dinitrobenzoate is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H10Cl2N2O7

Molecular Weight

413.2 g/mol

IUPAC Name

[2-(3,4-dichlorophenyl)-2-oxoethyl] 2-methyl-3,5-dinitrobenzoate

InChI

InChI=1S/C16H10Cl2N2O7/c1-8-11(5-10(19(23)24)6-14(8)20(25)26)16(22)27-7-15(21)9-2-3-12(17)13(18)4-9/h2-6H,7H2,1H3

InChI Key

CISYKFYBTAUZNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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